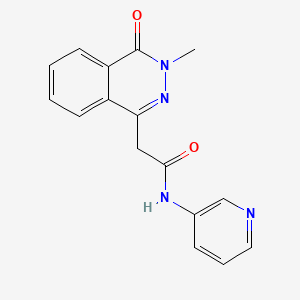

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide

Description

The compound 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide (hereafter referred to as the target compound) is a phthalazinone derivative featuring a pyridin-3-yl acetamide substituent. Key structural attributes include:

- Molecular formula: C₁₉H₁₈N₆O₂

- Molecular weight: 362.39 g/mol

- CAS No.: 1330925-71-7 .

This compound’s structural framework aligns with pharmacophores targeting enzymes or receptors requiring planar heterocyclic recognition .

Properties

Molecular Formula |

C16H14N4O2 |

|---|---|

Molecular Weight |

294.31 g/mol |

IUPAC Name |

2-(3-methyl-4-oxophthalazin-1-yl)-N-pyridin-3-ylacetamide |

InChI |

InChI=1S/C16H14N4O2/c1-20-16(22)13-7-3-2-6-12(13)14(19-20)9-15(21)18-11-5-4-8-17-10-11/h2-8,10H,9H2,1H3,(H,18,21) |

InChI Key |

KZLSPCYAXOAURE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:

Formation of the Phthalazinone Core: The initial step often involves the cyclization of an appropriate hydrazine derivative with a phthalic anhydride or a phthalic acid derivative under acidic or basic conditions to form the phthalazinone core.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the phthalazinone derivative reacts with a pyridine derivative, often under basic conditions.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phthalazinone core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the carbonyl group of the phthalazinone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing the carbonyl oxygen.

Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The phthalazinone core is known for its biological activity, and the presence of the pyridine ring suggests potential interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The combination of the phthalazinone and pyridine moieties suggests potential activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The phthalazinone core may inhibit enzyme activity by binding to the active site, while the pyridine ring may enhance binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share key structural motifs with the target compound, such as acetamide linkages, heterocyclic cores, or pyridine substituents.

Table 1: Physicochemical and Structural Comparison

Key Comparative Insights

Core Heterocycle Influence

- In contrast, imidazothiazole (5k, ) and thienopyrimidinone () cores introduce sulfur atoms, altering electronic profiles and solubility .

- The indole-based analog () exhibits a lower molecular weight (251.29 vs. 362.39) and higher logP (2.137), suggesting reduced hydrophilicity compared to the target compound .

Substituent Effects

- Pyridin-3-yl vs. Methoxyphenyl: The pyridin-3-yl group in the target compound may improve aqueous solubility relative to the 3-methoxyphenyl substituent in ’s thienopyrimidinone derivative.

- Methyl vs.

Biological Activity

2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H15N3O3

- Molecular Weight : 309.32 g/mol

- CAS Number : 412922-94-2

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in virulence factors in pathogenic bacteria. For instance, it may inhibit mono-ADP-ribosyltransferase toxins, which are crucial for bacterial pathogenesis .

- Antiviral Properties : Preliminary studies suggest that the compound may exhibit antiviral activity by disrupting viral replication processes. This is particularly relevant in the context of emerging viral infections where traditional therapies are ineffective .

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

A study evaluating the antimicrobial properties of related phthalazinone derivatives indicated that modifications to the phthalazine structure can enhance antibacterial efficacy. The specific derivative containing the pyridine moiety was noted for its improved interaction with bacterial targets compared to its analogs .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that compounds structurally similar to this compound possess cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .

Case Studies

- Study on ADP-Ribosylating Toxins : Research highlighted the effectiveness of this class of compounds in protecting human lung cells from damage caused by ExoA toxins produced by Pseudomonas aeruginosa. The compound demonstrated an EC50 value indicating significant protective effects against high doses of these toxins .

- Structure–Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the pyridine and phthalazine rings could enhance binding affinity and selectivity towards target enzymes involved in bacterial pathogenesis. This finding supports further development of derivatives aimed at improving therapeutic outcomes against resistant bacterial strains .

Data Tables

| Biological Activity | EC50/IC50 Values | Target |

|---|---|---|

| Antimicrobial | <100 nM | Various bacterial strains |

| Cytotoxicity | 5–20 µM | Cancer cell lines |

| Enzyme Inhibition | 45 ± 5 nM | Mono-ADP-ribosyltransferase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.